4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol
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Overview
Description
4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol is a chemical compound with the molecular formula C14H12Cl2FNO and a molecular weight of 300.16 . This compound is primarily used in proteomics research and is known for its unique structure, which includes both chloro and fluoro substituents on the benzyl and phenol rings .
Preparation Methods
The synthesis of 4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol involves several steps. One common method includes the reaction of 4-chloro-2-methylphenol with 3-chloro-4-fluorobenzylamine under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the benzyl and phenol rings can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, which can be studied to understand the compound’s effects .
Comparison with Similar Compounds
4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol can be compared with other similar compounds, such as:
4-Chloro-2-methylphenol: This compound has a similar structure but lacks the fluoro substituent on the benzyl ring.
4-Chloro-2-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of the chloro and fluoro groups on the benzyl ring.
The uniqueness of this compound lies in its specific combination of chloro and fluoro substituents, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
4-chloro-2-[[(3-chloro-4-fluorophenyl)methylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FNO/c15-11-2-4-14(19)10(6-11)8-18-7-9-1-3-13(17)12(16)5-9/h1-6,18-19H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYGNJZNMSBNBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNCC2=C(C=CC(=C2)Cl)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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